1-Iodo-4-(perfluorooctyl)butane
Overview
Description
1-Iodo-4-(perfluorooctyl)butane is an organofluorine compound with the molecular formula C12H8F17I and a molecular weight of 602.07 g/mol . This compound is characterized by the presence of a perfluorooctyl group attached to a butane chain, which is further substituted with an iodine atom. The unique structure of this compound imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-4-(perfluorooctyl)butane can be synthesized through a multi-step process involving the introduction of the perfluorooctyl group and subsequent iodination. One common method involves the reaction of 1-bromo-4-(perfluorooctyl)butane with sodium iodide in the presence of acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by iodine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-(perfluorooctyl)butane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, resulting in the formation of new compounds.
Reduction Reactions: The compound can be reduced to form 1-(perfluorooctyl)butane by removing the iodine atom.
Oxidation Reactions: Oxidation of the compound can lead to the formation of various oxidized products, depending on the reaction conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone is commonly used for the substitution of bromine with iodine.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the iodine atom.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used for oxidation reactions.
Major Products Formed:
Substitution: Formation of new compounds with different functional groups replacing the iodine atom.
Reduction: Formation of 1-(perfluorooctyl)butane.
Oxidation: Formation of various oxidized products depending on the specific reaction conditions.
Scientific Research Applications
1-Iodo-4-(perfluorooctyl)butane has several scientific research applications, including:
Biology: Employed in the study of fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 1-Iodo-4-(perfluorooctyl)butane involves its ability to undergo various chemical reactions, as described above. The perfluorooctyl group imparts unique properties to the compound, such as high hydrophobicity and chemical stability. These properties make it useful in applications where resistance to harsh conditions is required .
Comparison with Similar Compounds
1-Bromo-4-(perfluorooctyl)butane: Similar structure but with a bromine atom instead of iodine.
1-Chloro-4-(perfluorooctyl)butane: Similar structure but with a chlorine atom instead of iodine.
1-Fluoro-4-(perfluorooctyl)butane: Similar structure but with a fluorine atom instead of iodine
Uniqueness: 1-Iodo-4-(perfluorooctyl)butane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution and reduction reactions .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-12-iodododecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F17I/c13-5(14,3-1-2-4-30)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)11(25,26)12(27,28)29/h1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCSOQXWZIWLBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCI)CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F17I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573007 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-12-iodododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38565-62-7 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-12-iodododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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